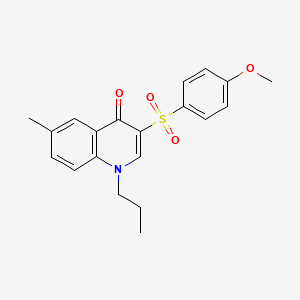

3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(4-Methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a 1,4-dihydroquinolin-4-one derivative characterized by a 4-methoxybenzenesulfonyl group at position 3, a methyl group at position 6, and a propyl chain at position 1 (Fig. 1). Its molecular formula is C₁₉H₁₉NO₄S, with a calculated molecular weight of 357.42 g/mol .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-6-methyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-21-13-19(20(22)17-12-14(2)5-10-18(17)21)26(23,24)16-8-6-15(25-3)7-9-16/h5-10,12-13H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMCIUJKRGUFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxybenzenesulfonyl chloride and 6-methyl-1-propyl-1,4-dihydroquinolin-4-one.

Reaction Conditions: The reaction between these starting materials is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Properties

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and cell cycle arrest at the G2/M phase. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role for 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one in cancer therapy .

-

Antimicrobial Effects :

- Preliminary studies suggest that derivatives of dihydroquinoline compounds exhibit antimicrobial properties. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The sulfonamide group in the structure may enhance these properties by increasing solubility and bioavailability .

-

Neuroprotective Effects :

- Some research indicates that related compounds may provide neuroprotective benefits by inhibiting acetylcholinesterase activity, which is crucial for maintaining cholinergic function in neurodegenerative diseases such as Alzheimer's disease. This suggests that 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one might have similar effects .

Case Study 1: Anticancer Efficacy

A study examining the anticancer potential of a structurally similar compound demonstrated significant cytotoxicity against human renal carcinoma cells (786-O) with an IC50 value indicating effective inhibition of cell growth. The compound was shown to activate apoptotic pathways and induce cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of dihydroquinoline derivatives found that compounds with similar functional groups exhibited substantial activity against various bacterial strains. This highlights the potential for developing new antimicrobial agents based on the structure of 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one .

Mécanisme D'action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Sulfonyl-Substituted Analogs

BF22281: 3-(4-Fluorobenzenesulfonyl)-6-Methyl-1-Propyl-1,4-Dihydroquinolin-4-One

- Structural Difference : The benzenesulfonyl group bears a 4-fluoro substituent instead of 4-methoxy.

- Molecular Weight : 359.41 g/mol (vs. 357.42 g/mol for the target compound) .

- Lipophilicity: Fluorine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility relative to the methoxy group.

KN-93: CaMKII Inhibitor

- Structure: 2-[N-(2-Hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)amino-N-(4-chlorocinnamyl)-N-methylbenzylamine .

- Key Features: Shares the 4-methoxybenzenesulfonyl moiety but in a benzylamine scaffold. Activity: Reverses morphine tolerance via CaMKII inhibition (15–30 nmol dose) .

- Comparison: The target compound’s dihydroquinolinone core may confer distinct target selectivity compared to KN-93’s benzylamine structure.

1,4-Dihydroquinolin-4-One Derivatives with Varied Substituents

APDQ230122: Anti-Pneumococcal Agent

- Structure: 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivative .

- Activity : Targets Streptococcus pneumoniae by inhibiting peptidoglycan biosynthesis and DNA replication .

Med. Chem. (2007) Derivatives

- Examples :

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antibacterial Potential: APDQ230122’s efficacy against S. pneumoniae implies dihydroquinolinones with polar substituents (e.g., sulfonyl) could target microbial pathways .

- Synthetic Flexibility : Pd-catalyzed cross-coupling () enables modular synthesis of analogs with varied electronic and steric profiles .

Activité Biologique

3-(4-Methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H19N1O3S

- Molecular Weight : 319.39 g/mol

- IUPAC Name : 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit lipoxygenases, which are involved in inflammatory processes .

- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects against diseases such as cancer and inflammation.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has shown promising results against breast cancer and leukemia cell lines .

Anti-inflammatory Effects

In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers. This suggests that it may be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- A study conducted on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines showed that treatment with 3-(4-methoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one led to a dose-dependent decrease in cell viability.

- The study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.

-

Animal Model for Inflammatory Disease :

- In a murine model of collagen-induced arthritis, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

- Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.